molecular formula C23H25N3O4 B14439820 N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester CAS No. 76327-09-8

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester

Cat. No.: B14439820
CAS No.: 76327-09-8
M. Wt: 407.5 g/mol
InChI Key: NIXPIONKGWROJJ-NHCUHLMSSA-N
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Description

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is a synthetic compound that combines the structural elements of phenylalanine and tryptophan

Chemical Reactions Analysis

Types of Reactions

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert carbonyl groups to alcohols.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is unique due to its combined structural elements of phenylalanine and tryptophan, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

76327-09-8

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-20(12-16-8-4-3-5-9-16)22(28)26-21(23(29)30-2)13-17-14-24-19-11-7-6-10-18(17)19/h3-11,14,20-21,24H,12-13H2,1-2H3,(H,25,27)(H,26,28)/t20-,21-/m1/s1

InChI Key

NIXPIONKGWROJJ-NHCUHLMSSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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